Arformoterol

概要

説明

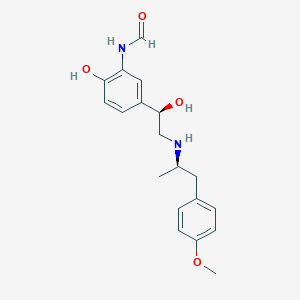

Arformoterol is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. It is a long-acting beta-2 adrenergic receptor agonist and is the active (R,R)-enantiomer of formoterol . This compound works by relaxing the muscles in the airways to improve breathing .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of arformoterol involves several key steps:

Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.

Condensation: The intermediate is then condensed with an alpha-haloketone to produce another intermediate.

Industrial Production Methods

An improved industrial process for the preparation of this compound L-(+)-tartrate involves the use of this compound D-(-)-tartrate as an intermediate. This method ensures high purity and is substantially free of impurities .

化学反応の分析

General Chemical Information

- Names : Arformoterol, (R,R)-formoterol, (-)-formoterol

- Chemical Formula :

- Molecular Weight : 344.4049 g/mol (this compound), 494.5 g/mol (this compound tartrate)

- Form : Solid

- Odor : Characteristic

Chemical Reactions of this compound

- Metabolism : this compound is metabolized through direct conjugation with glucuronic acid, a major pathway. O-desmethylation and subsequent conjugation of the O-desmethyl metabolite represent a secondary route . At least five human uridine diphosphoglucuronosyltransferase (UGT) isozymes, as well as CYP2D6 and CYP2C19, mediate this metabolism .

- Protein Binding : this compound exhibits in vitro protein binding to human plasma proteins, ranging from 52% to 65% at concentrations of 0.25, 0.5, and 1.0 ng/mL .

- Reactions with Leachables : this compound can react with formaldehyde emitted from the decomposition of polyacetal in low-density polyethylene (LDPE) containers, resulting in the formation of an imine product (Schiff’s base) .

Stability and Compatibility

- Compatibility with Other Drugs : this compound is chemically and physically compatible with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide .

- Stability in Aqueous Formulation : Formaldehyde emission deriving from the decomposition of the polyacetal is markedly reduced by adding suitable additives/stabilizers .

- Polymorphism : this compound tartrate exists in two polymorphic forms, designated as crystal Form P1 and crystal Form P2. Crystal Form P2 can be converted to the thermodynamically stable crystal Form P1 .

Degradation

- Desformylation : this compound tartrate can degrade into desformyl impurity, with the level of this impurity needing to be controlled to below 0.1% .

- In-Situ Generation of Unknown Impurity : this compound's amine impurity can react with aqueous formaldehyde to yield an imine product (Schiff’s base) .

Table of Isomer Effects

| Effect | (R,R)-isomer (this compound) | (R,S)-isomer (Racemic Formoterol) | (S,S)-isomer |

|---|---|---|---|

| Bronchodilation | ↑ ↑ ↑ | ↑ ↑ | – |

| Duration of BD | 12–24 hours | >12 hours | – |

| Effect on inflammatory mediators | |||

| IL-4 | ↓ | – | ↑ |

| GM-CSF | ↓ | ↑ | ↑ |

| IL-2 | ↓ | ↑ | – |

| IFN-γ | - | – | ↑ |

| IL-13 | ↓ | ↑ | – |

| IL-5 | ↓ | ↑ | – |

| Fas ligand | ↑ | ↓ | – |

科学的研究の応用

Introduction to Arformoterol

This compound tartrate is a long-acting beta-2 adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It is the (R,R)-enantiomer of formoterol and has been shown to provide significant bronchodilation, improving lung function in patients with obstructive airway diseases. This article explores the applications of this compound, focusing on its clinical efficacy, safety profiles, and potential for broader therapeutic uses.

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

This compound is predominantly utilized for the maintenance treatment of COPD. Its long duration of action allows for twice-daily dosing, which is beneficial for patient adherence and management of symptoms. Clinical trials have demonstrated that this compound significantly reduces the risk of respiratory-related hospitalizations and exacerbations compared to placebo.

Efficacy Evidence

- Study Findings : A one-year randomized controlled trial indicated that this compound reduced respiratory deaths or COPD exacerbation-related hospitalizations by approximately 40% compared to placebo .

- Lung Function Improvement : Patients showed significant improvements in forced expiratory volume (FEV1) and forced vital capacity (FVC), with changes from baseline indicating better lung function over time .

Safety Profile

This compound has been well-tolerated in clinical settings, with a lower incidence of serious adverse events compared to other treatments. Studies report that the risk for first respiratory serious adverse events was 50% lower in patients receiving this compound than those on placebo .

Potential Applications Beyond COPD

Emerging research suggests that this compound may have applications in other respiratory conditions, such as asthma and pulmonary hypertension, although these uses require further investigation.

Case Studies

- Asthma Management : Preliminary studies indicate that this compound may improve asthma control, particularly in patients who do not respond adequately to short-acting beta agonists .

- Pulmonary Hypertension : Investigations into the vasodilatory effects of this compound suggest potential utility in managing pulmonary hypertension, though more extensive clinical trials are necessary to validate these findings.

Comparison with Other Bronchodilators

This compound has been compared with other long-acting bronchodilators such as salmeterol and formoterol in various studies:

Summary of Clinical Trials

A summary of key clinical trials assessing the efficacy and safety of this compound is presented below:

作用機序

Arformoterol exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The molecular targets involved are primarily the beta-2 adrenergic receptors, and the pathways include the cAMP signaling pathway .

類似化合物との比較

Arformoterol is compared with other long-acting beta-2 adrenergic agonists such as:

Formoterol: This compound is the (R,R)-enantiomer of formoterol and has a two-fold greater potency.

Salmeterol: Another long-acting beta-2 agonist used for COPD, but with a slower onset of action compared to this compound.

Indacaterol: Known for its ultra-long duration of action, lasting more than 24 hours.

This compound’s uniqueness lies in its enantiomeric purity and its specific binding affinity to beta-2 adrenergic receptors, providing a more targeted and potent bronchodilatory effect .

生物活性

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy.

This compound functions by selectively stimulating beta-2 adrenergic receptors located predominantly in bronchial smooth muscle. This stimulation leads to the activation of adenyl cyclase, resulting in increased levels of cyclic AMP (cAMP) within cells. The elevation of cAMP causes relaxation of bronchial smooth muscle and inhibits the release of pro-inflammatory mediators from mast cells, such as histamine and leukotrienes .

Key Actions:

- Bronchodilation: this compound induces relaxation of airway smooth muscle, improving airflow.

- Inhibition of Mast Cell Mediators: It prevents the release of inflammatory mediators that contribute to airway hyper-responsiveness.

- Potential Cardiac Effects: Although primarily a beta-2 agonist, this compound may also interact with beta-1 receptors in the heart, which could lead to cardiovascular effects in some patients .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

This compound is primarily eliminated through urine (63% recovery) and feces (11% recovery) within 48 hours post-administration .

Clinical Efficacy

Several clinical studies have demonstrated the efficacy of this compound in improving lung function in patients with COPD:

- In a study comparing this compound (50 µg) and salmeterol (42 µg), this compound showed superior improvement in trough FEV1 and overall lung function over 12 weeks .

- A significant percentage (78-87%) of patients receiving this compound experienced a ≥10% increase in FEV1 compared to lower percentages for salmeterol (56%) and placebo (44%) groups .

Case Studies

Study on Eosinophilic Inflammation:

A clinical trial investigated the effects of this compound on eosinophilic inflammation in asthmatic patients. The results indicated that this compound significantly reduced eosinophil influx into the airways during allergen exposure, highlighting its anti-inflammatory properties .

Comparison with Racemic Formoterol:

Research has shown that this compound is a more potent bronchodilator than racemic formoterol due to its selective action on beta-2 receptors. This increased potency translates into better clinical outcomes for patients with COPD .

特性

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110071 | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.16e-02 g/L | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67346-49-0, 73573-87-2 | |

| Record name | Arformoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arformoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arformoterol is a selective, long-acting β2-adrenergic agonist. [] It exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, primarily located in bronchial smooth muscle. [, , ] This binding stimulates adenyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels promote relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow. [, ] Additionally, this compound inhibits the release of inflammatory mediators from mast cells, further contributing to its therapeutic benefits in obstructive airway diseases. [, ]

A: The molecular formula of this compound tartrate is (C19H24N2O4)2, C4H6O6, representing two molecules of this compound base associated with one molecule of tartaric acid. [, ] The molecular weight of this compound tartrate is 776.9 g/mol. []

A: While specific spectroscopic data is not detailed in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize and quantify this compound. [, ] Research highlights the use of HPLC to determine this compound content in dry powder inhalers, demonstrating the applicability of this technique for characterizing the drug. [] For detailed spectroscopic information, referring to analytical chemistry databases and publications specific to this compound would be beneficial.

A: Research indicates good chemical and physical compatibility of this compound tartrate inhalation solution with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide. [] A study assessed the mixtures visually, measured pH changes, and used HPLC to analyze the concentration of each active component over time. [] Importantly, this study focused on chemical and physical compatibility and did not evaluate clinical outcomes or changes in aerosol characteristics upon mixing. []

A: Stability studies on this compound tartrate inhalation solution, as required by ICH guidelines, revealed an unknown peak during analysis, which was later identified as an imine impurity. [] This impurity, formed through the reaction of a leachable from low-density polyethylene (LDPE) respules with an amine impurity of this compound, highlights the importance of packaging material selection for maintaining drug stability. []

A: this compound, the (R,R)-enantiomer of formoterol, exhibits higher potency and selectivity for β2-adrenergic receptors compared to the racemic mixture. [, , , ] This enhanced activity is attributed to the (R,R)-enantiomer being the active component responsible for bronchodilation. [] Studies indicate that the (S,S)-enantiomer, present in the racemic mixture, lacks bronchodilatory activity and may even exert pro-inflammatory effects. []

A: this compound is available as an inhalation solution for nebulization, allowing for direct delivery to the lungs. [, , ] This formulation bypasses first-pass metabolism, enhancing bioavailability and enabling rapid onset of action. [, , ] Research highlights the importance of considering nebulizer selection as factors like compressor flow rate and droplet size can influence drug delivery. []

A: this compound is classified as a long-acting β2-agonist with a duration of action exceeding 12 hours. [, ] This prolonged bronchodilatory effect allows for twice-daily dosing in the management of COPD. [, ]

A: Research in mice exposed to chlorine gas demonstrated that post-exposure administration of this compound effectively mitigated airway hyperreactivity and improved alveolar fluid clearance. [] This protective effect is attributed to this compound’s ability to increase lung cAMP levels, thereby counteracting the damaging effects of chlorine exposure. []

A: Clinical trials involving over 2,000 COPD patients have demonstrated the efficacy and safety of this compound in doses ranging from 15 to 50 µg. [] this compound treatment resulted in significant improvements in lung function, clinical status, and quality of life. [] Notably, this compound effectively reduced COPD exacerbations and the need for rescue medication. [, , , ]

A: this compound, the (R,R)-enantiomer of formoterol, represents a significant milestone as the first nebulized long-acting β2-agonist approved by the FDA for COPD treatment. [, ] Its development stemmed from research highlighting the potential advantages of using single enantiomers over racemic mixtures for enhanced selectivity and reduced side effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。